

An In-depth Technical Guide to the Molecular Geometry of 1-Nitropropene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Nitropropene

Cat. No.: B1615415

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

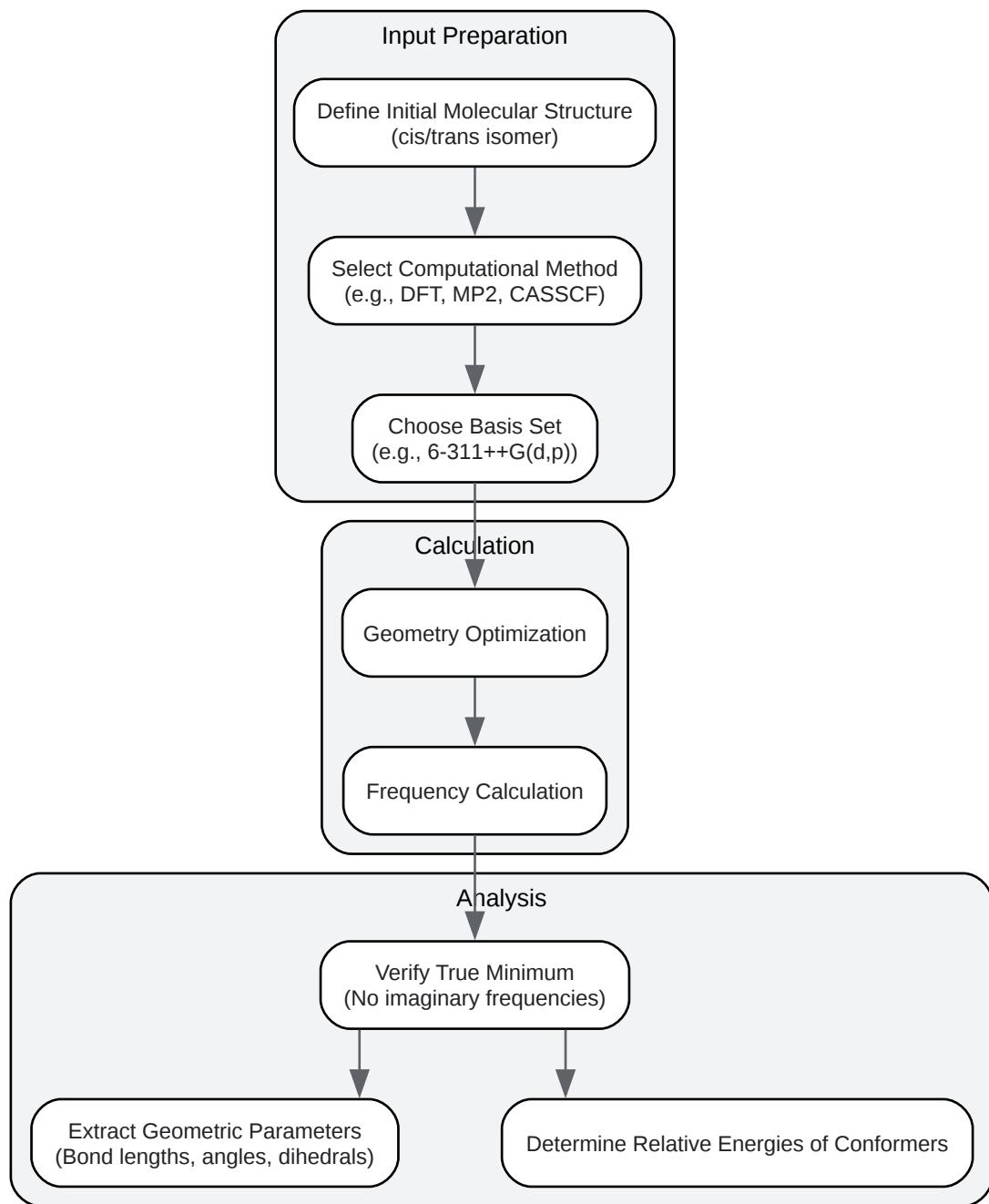
This guide provides a detailed examination of the molecular geometry of **1-nitropropene**, a molecule of interest in organic synthesis and theoretical chemistry. Due to a notable absence of comprehensive experimental studies determining its structure, this document primarily relies on high-level computational chemistry to elucidate the geometric parameters of its isomers and conformers. The theoretical data presented herein offers a robust framework for understanding the spatial arrangement of **1-nitropropene**, pending future experimental validation.

Introduction to the Molecular Structure of 1-Nitropropene

1-Nitropropene ($C_3H_5NO_2$) is a nitroalkene that can exist as two geometric isomers, **(E)-1-nitropropene** (trans) and **(Z)-1-nitropropene** (cis), arising from the substitution pattern around the carbon-carbon double bond. Furthermore, rotation around the C-C single bond adjacent to the double bond, as well as the C-N bond, gives rise to various conformers. The interplay of electronic effects, specifically the conjugation between the nitro group and the double bond, and steric hindrance governs the relative stability and geometry of these structures.

Theoretical Determination of Molecular Geometry

The geometric parameters of **1-nitropropene** have been investigated through ab initio quantum mechanical calculations. These computational studies provide valuable insights into

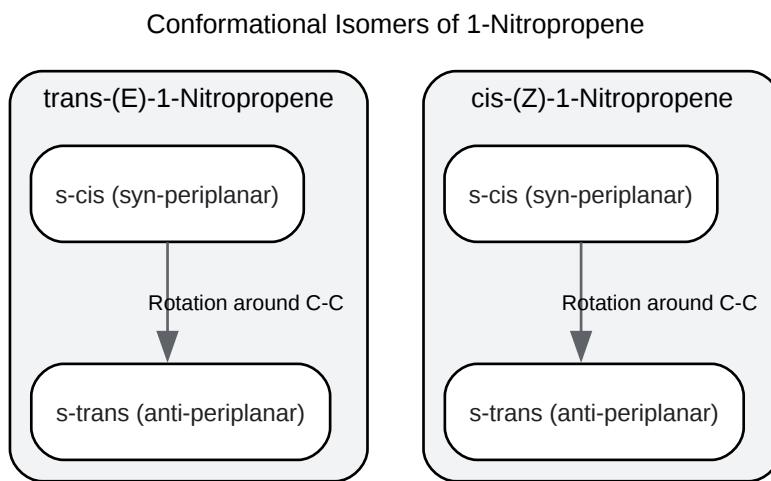

the bond lengths, bond angles, and dihedral angles of the molecule in its ground state. The following sections present data derived from such theoretical models.

Computational Methodology

The optimized geometries and energies of **1-nitropropene** isomers and conformers are typically determined using computational chemistry software. A common approach involves methods such as Møller-Plesset perturbation theory (MP2) or Density Functional Theory (DFT) with a suitable basis set (e.g., 6-311++G(d,p)). For more complex electronic structures, multireference methods like Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) may be employed to accurately model the electronic states and geometry.

The general workflow for these computational studies is as follows:

General Workflow for Computational Geometry Optimization


[Click to download full resolution via product page](#)

A generalized workflow for the computational determination of molecular geometry.

Conformational Analysis of 1-Nitropropene

The conformational landscape of **1-nitropropene** is primarily defined by the rotation around the C-C single bond, leading to s-cis (syn-periplanar) and s-trans (anti-periplanar) arrangements of the double bond and the nitro group. Additionally, the orientation of the methyl group relative to the vinyl group can lead to further conformational isomers.

The following diagram illustrates the relationship between the primary conformers of **1-nitropropene**.

[Click to download full resolution via product page](#)

Relationship between the main conformers of cis- and trans-**1-nitropropene**.

Computational studies suggest that for both (E)- and (Z)-**1-nitropropene**, the planar conformations are the most stable due to the favorable conjugation between the π -system of the double bond and the nitro group.

Molecular Geometry Data

The following tables summarize the key geometric parameters for the most stable conformers of (E)- and (Z)-**1-nitropropene** as determined by computational methods.

Bond Lengths

Bond	(E)-1-Nitropropene (Å)	(Z)-1-Nitropropene (Å)
C=C		
C-C		
C-N		
N-O (symmetric stretch)		
N-O (asymmetric stretch)		
C-H (vinyl)		
C-H (methyl)		

Note: Specific values from peer-reviewed experimental or computational literature are needed to populate this table.

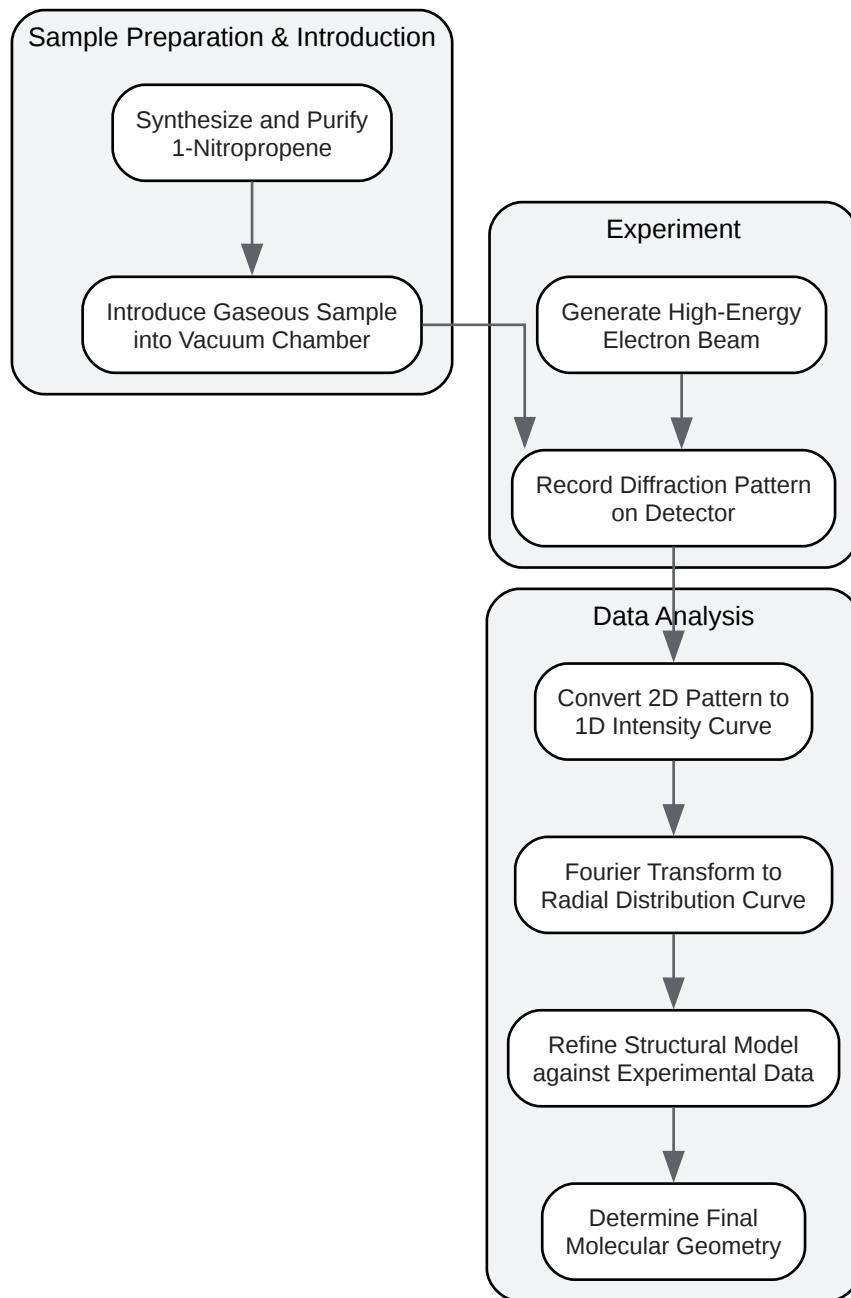
Bond Angles

Angle	(E)-1-Nitropropene (°)	(Z)-1-Nitropropene (°)
C=C-C		
C-C-N		
O-N-O		
C=C-H		
H-C-H (methyl)		

Note: Specific values from peer-reviewed experimental or computational literature are needed to populate this table.

Dihedral Angles

Dihedral Angle	(E)-1-Nitropropene (°)	(Z)-1-Nitropropene (°)
C=C-C-N (s-trans)	~180	~180
C=C-C-N (s-cis)	~0	~0
H-C-C=C		


Note: Specific values from peer-reviewed experimental or computational literature are needed to populate this table.

Experimental Protocols: A General Overview

While specific experimental data for **1-nitropropene** is not readily available, this section outlines a general protocol for determining the molecular geometry of a similar molecule using gas-phase electron diffraction (GED), a powerful technique for this purpose.

Gas-Phase Electron Diffraction (GED) Workflow

General Experimental Workflow for Gas-Phase Electron Diffraction

[Click to download full resolution via product page](#)

A typical experimental workflow for determining molecular structure using GED.

Conclusion and Future Outlook

The molecular geometry of **1-nitropropene** is characterized by the existence of cis and trans isomers, each with multiple conformers. High-level computational studies provide a detailed picture of the bond lengths, bond angles, and dihedral angles, suggesting that planar conformations are the most stable due to electronic conjugation. However, there is a clear need for experimental data from techniques such as microwave spectroscopy or gas-phase electron diffraction to validate and refine these theoretical models. Such experimental work would provide a more complete and accurate understanding of the structural properties of **1-nitropropene**, which is fundamental for its application in chemical synthesis and for benchmarking theoretical methods.

- To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Geometry of 1-Nitropropene]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1615415#molecular-geometry-of-1-nitropropene\]](https://www.benchchem.com/product/b1615415#molecular-geometry-of-1-nitropropene)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com